molecular formula C14H15BrN4O B2913855 (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-bromophenyl)methanone CAS No. 2198295-85-9

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-bromophenyl)methanone

Cat. No. B2913855
CAS RN: 2198295-85-9
M. Wt: 335.205
InChI Key: PLNCZGUNHIRSKU-UHFFFAOYSA-N
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Description

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-bromophenyl)methanone, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 has been shown to have potent anti-tumor activity in preclinical studies and has the potential to be a promising therapeutic agent for the treatment of cancer.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives have been extensively studied for their therapeutic potential. They exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This makes them valuable scaffolds for the development of new pharmaceuticals (Ferreira et al., 2013). The structural versatility of triazoles allows for the synthesis of compounds with targeted biological activity, highlighting their importance in medicinal chemistry and drug design.

Environmental Applications

In addition to their biomedical significance, triazoles have applications in environmental science, particularly in the degradation of pollutants. Certain triazole derivatives have been utilized as redox mediators in enzymatic treatments to enhance the degradation efficiency of recalcitrant compounds in wastewater (Husain & Husain, 2007). This application underscores the potential of triazole derivatives in environmental remediation and pollution control.

Chemical Synthesis and Green Chemistry

Triazoles are also pivotal in green chemistry, where their synthesis via the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction represents an eco-friendly approach to producing these compounds. The CuAAC reaction, known as a "click chemistry" reaction, is highly efficient, selective, and yields products with minimal byproducts, making it an environmentally friendly synthetic route (Souza et al., 2019). The development of new, sustainable methods for the synthesis of triazoles aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances in the environment.

properties

IUPAC Name

(3-bromophenyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN4O/c15-12-3-1-2-11(10-12)14(20)18-8-4-13(5-9-18)19-16-6-7-17-19/h1-3,6-7,10,13H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNCZGUNHIRSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2N=CC=N2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(3-bromophenyl)methanone

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